cisplatino

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El cisplatino tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria . En química, se utiliza como compuesto modelo para estudiar la química de coordinación y los mecanismos de reacción . En biología, el this compound se utiliza para estudiar las interacciones del ADN y los mecanismos de reparación del ADN . En medicina, es un componente fundamental de los regímenes de quimioterapia para diversos tipos de cáncer . Además, el this compound se utiliza en el desarrollo de nuevos sistemas y formulaciones de administración de fármacos para mejorar su eficacia y reducir los efectos secundarios .

Mecanismo De Acción

El mecanismo de acción del cisplatino implica varios pasos clave: captación celular, activación por acuación, unión al ADN y procesamiento de lesiones del ADN . Una vez dentro de la célula, el this compound experimenta acuación para formar especies acuadas reactivas . Estas especies se unen al ADN, formando enlaces cruzados intracatenarios e intercatenarios que interrumpen la replicación y transcripción del ADN . La formación de estos aductos de ADN desencadena diversas respuestas celulares, incluida la apoptosis, que conduce a la muerte de las células cancerosas . Los objetivos moleculares del this compound incluyen el ADN, el ARN y diversas proteínas involucradas en la reparación del ADN y la regulación del ciclo celular .

Análisis Bioquímico

Biochemical Properties

Cisplatin plays a crucial role in biochemical reactions by interacting with cellular macromolecules, primarily DNA. Upon entering the cell, cisplatin undergoes aquation, replacing its chloride ligands with water molecules, which allows it to form covalent bonds with DNA bases . This interaction leads to the formation of DNA adducts, primarily with guanine bases, causing DNA cross-linking and bending . These modifications inhibit DNA replication and transcription, ultimately triggering cell death . Cisplatin also interacts with various proteins and enzymes, including high-mobility group (HMG) proteins, which recognize and bind to cisplatin-DNA adducts, further disrupting cellular processes .

Cellular Effects

Cisplatin exerts profound effects on various cell types and cellular processes. It induces cytotoxicity by interfering with DNA replication and transcription, leading to apoptosis . Cisplatin activates multiple signaling pathways, including the p53 pathway, which promotes cell cycle arrest and apoptosis . Additionally, cisplatin affects cellular metabolism by generating reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction . These effects are not limited to cancer cells, as cisplatin can also cause nephrotoxicity, neurotoxicity, and ototoxicity in normal cells .

Molecular Mechanism

The molecular mechanism of cisplatin involves several key steps: cellular uptake, activation by aquation, DNA binding, and processing of DNA lesions . Upon entering the cell, cisplatin undergoes aquation, forming a reactive species that binds to DNA bases . This binding results in the formation of intra- and interstrand DNA cross-links, which distort the DNA helix and inhibit replication and transcription . The DNA damage triggers various cellular responses, including the activation of DNA repair pathways and apoptosis . Cisplatin also interacts with proteins such as HMG and p53, which play critical roles in mediating its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cisplatin change over time. Initially, cisplatin induces acute cytotoxicity by forming DNA adducts and generating ROS . Over time, cells may develop resistance to cisplatin through various mechanisms, including increased DNA repair, drug efflux, and detoxification . Long-term exposure to cisplatin can lead to chronic toxicity, affecting cellular functions such as mitochondrial activity and protein synthesis . Additionally, the stability and degradation of cisplatin can influence its efficacy and toxicity in vitro and in vivo .

Dosage Effects in Animal Models

The effects of cisplatin vary with different dosages in animal models. At low doses, cisplatin induces mild cytotoxicity and apoptosis in cancer cells . Higher doses can cause severe toxicity, leading to multi-organ damage, including nephrotoxicity, hepatotoxicity, and neurotoxicity . In mice, repeated administration of cisplatin results in dose-dependent side effects, such as kidney damage and gastrointestinal toxicity . These findings highlight the importance of optimizing cisplatin dosage to balance its therapeutic efficacy and toxicity .

Metabolic Pathways

Cisplatin is involved in several metabolic pathways, including nucleotide metabolism, urea cycle, and arginine and proline metabolism . Upon entering the cell, cisplatin undergoes aquation, forming reactive species that interact with DNA and proteins . These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism . Cisplatin also affects the redox balance by generating ROS, which can further influence metabolic pathways .

Transport and Distribution

Cisplatin is transported and distributed within cells and tissues through various transporters and binding proteins . The copper transporter 1 (CTR1) plays a significant role in cisplatin uptake in tumor cells, while the organic cation transporter 2 (OCT2) is involved in its renal uptake . Cisplatin is also distributed to subcellular compartments, including the Golgi apparatus, lysosomes, and secretory vesicles . These transport mechanisms influence the localization and accumulation of cisplatin, affecting its efficacy and toxicity .

Subcellular Localization

Cisplatin’s subcellular localization is critical for its activity and function. It primarily accumulates in the nucleus, where it forms DNA adducts and cross-links . Cisplatin is also found in other organelles, such as the Golgi apparatus and lysosomes, where it can interact with proteins involved in vesicular trafficking . The localization of cisplatin to specific compartments is mediated by targeting signals and post-translational modifications, which direct it to its sites of action .

Métodos De Preparación

El cisplatino se sintetiza a través de una serie de reacciones químicas que involucran compuestos de platino. Un método común implica la reacción de tetracloroplatinato(II) de potasio con amoníaco para formar cis-diamminedicloroplatino(II) . Las condiciones de reacción suelen incluir una solución acuosa y una temperatura controlada para asegurar la formación del isómero cis deseado. Los métodos de producción industrial a menudo implican síntesis a gran escala utilizando vías de reacción similares, pero con condiciones optimizadas para obtener un mayor rendimiento y pureza .

Análisis De Reacciones Químicas

El cisplatino experimenta varios tipos de reacciones químicas, incluida la hidrólisis, la sustitución y la oxidación . En soluciones acuosas, el this compound experimenta hidrólisis para formar especies acuadas como cis-[PtCl(NH3)2(H2O)]+ y cis-[Pt(NH3)2(H2O)2]2+ . Estas especies acuadas pueden reaccionar aún más con nucleófilos, lo que lleva a la formación de aductos de ADN, que son cruciales para su actividad anticancerígena . Los reactivos comunes utilizados en estas reacciones incluyen agua, iones cloruro y varios nucleófilos . Los principales productos formados a partir de estas reacciones son aductos de ADN y otros complejos de platino-nucleófilo .

Comparación Con Compuestos Similares

El cisplatino forma parte de una familia de fármacos quimioterápicos basados en el platino, que también incluye carboplatino, oxaliplatino y nedaplatino . Si bien todos estos compuestos comparten un mecanismo de acción similar, difieren en sus estructuras químicas, perfiles de efectos secundarios y aplicaciones clínicas . Por ejemplo, el carboplatino es menos nefrotóxico que el this compound, pero puede causar más toxicidad hematológica . El oxaliplatino se usa a menudo para tratar el cáncer colorrectal y tiene un perfil de efectos secundarios diferente, incluida la neurotoxicidad . El nedaplatino es similar al this compound, pero no requiere hidratación para proteger los riñones . Estas diferencias resaltan la singularidad del this compound y sus aplicaciones específicas en el tratamiento del cáncer .

Propiedades

Key on ui mechanism of action |

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. |

|---|---|

Número CAS |

14913-33-8 |

Fórmula molecular |

Cl2H6N2Pt |

Peso molecular |

300.05 g/mol |

Nombre IUPAC |

azane;dichloroplatinum |

InChI |

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |

Clave InChI |

LXZZYRPGZAFOLE-UHFFFAOYSA-L |

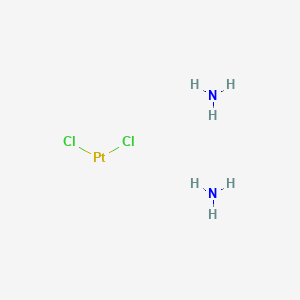

SMILES |

N.N.Cl[Pt]Cl |

SMILES canónico |

N.N.Cl[Pt]Cl |

Key on ui other cas no. |

14913-33-8 |

Descripción física |

Yellow crystalline solid; [MSDSonline] |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Solubilidad |

H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |

Sinónimos |

trans-DDP; trans-Diaminedichloroplatinum; trans-Diamminedichloroplatinum; trans-Diamminedichloroplatinum(II); trans-Dichlorodiamineplatinum(II); trans-Dichlorodiammine Platinum; trans-Dichlorodiammineplatinum(II); trans-Platinum(II) Ammonium Chloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]](/img/structure/B142065.png)